molecular formula C10H9ClN2O B2592864 N-(3-chloro-4-methylphenyl)-2-cyanoacetamide CAS No. 24522-39-2

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide

Cat. No.: B2592864
CAS No.: 24522-39-2
M. Wt: 208.65
InChI Key: JTBKZCLPLQHRBI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring substituted with a chlorine atom and a methyl group

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is the photosynthetic process in plants . This compound is applied to the foliage of plants, and its action seems to be particularly effective on certain species .

Mode of Action

This compound: interacts with its targets by inhibiting photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing electron flow from Q A to Q B . This interruption of the photosynthetic electron transport chain is a key aspect of the compound’s mode of action .

Biochemical Pathways

The biochemical pathway primarily affected by This compound is photosynthesis . By inhibiting this pathway, the compound disrupts the plant’s ability to convert light energy into chemical energy, which has downstream effects on the plant’s growth and survival .

Pharmacokinetics

The ADME properties of This compound The compound’s effectiveness when applied to the foliage of plants suggests it may be readily absorbed and distributed within the plant .

Result of Action

The result of This compound ’s action is a disruption of the plant’s photosynthetic process . This leads to a decrease in the plant’s ability to produce energy, which can ultimately result in the death of the plant .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, the age of the plant at the time of application can affect the compound’s effectiveness, with older plants showing increased tolerance . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-cyanoacetamide typically involves the reaction of 3-chloro-4-methylaniline with cyanoacetic acid or its derivatives. One common method includes the following steps:

    Starting Materials: 3-chloro-4-methylaniline and cyanoacetic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

    Procedure: The 3-chloro-4-methylaniline is first dissolved in an appropriate solvent, such as dichloromethane or toluene. Cyanoacetic acid is then added to the solution, followed by the dehydrating agent. The reaction mixture is stirred at a controlled temperature, typically around 50-70°C, until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-methylpentanamide
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is unique due to the presence of both a cyano group and an acetamide group, which confer distinct reactivity and potential biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBKZCLPLQHRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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